Z-VEID-FMK

Apoptosis Caspase Inhibition Enzymology

Z-VEID-FMK (Z-Val-Glu(OMe)-Ile-Asp(OMe)-FMK) is a synthetic, cell-permeable, and irreversible peptide inhibitor of caspase-6 (Mch2) that also inhibits caspase-3 with lower potency. It is a member of the fluoromethyl ketone (FMK) class of protease inhibitors, designed to covalently modify the catalytic cysteine residue of target caspases, thereby preventing substrate cleavage and blocking apoptosis.

Molecular Formula C31H45FN4O10
Molecular Weight 652.71
Cat. No. B1150351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-VEID-FMK
Synonymsmethyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoate
Molecular FormulaC31H45FN4O10
Molecular Weight652.71
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-VEID-FMK: A Selective, Cell-Permeable Caspase-6 Inhibitor for Apoptosis and Neurodegeneration Research


Z-VEID-FMK (Z-Val-Glu(OMe)-Ile-Asp(OMe)-FMK) is a synthetic, cell-permeable, and irreversible peptide inhibitor of caspase-6 (Mch2) that also inhibits caspase-3 with lower potency [1]. It is a member of the fluoromethyl ketone (FMK) class of protease inhibitors, designed to covalently modify the catalytic cysteine residue of target caspases, thereby preventing substrate cleavage and blocking apoptosis. The VEID tetrapeptide sequence confers preferential binding to caspase-6, with an apparent enzymatic IC50 of 128.6 nM for caspase-6 and 45.1 nM for caspase-3, as determined in vitro . Its methyl ester modifications enhance cell permeability, enabling effective intracellular delivery for both biochemical and cellular assays [1]. Z-VEID-FMK is a critical tool for dissecting caspase-6-dependent signaling pathways, particularly in the contexts of apoptosis, neurodegeneration, and viral pathogenesis.

Why Pan-Caspase or Alternate Specificity Inhibitors Cannot Replace Z-VEID-FMK


While pan-caspase inhibitors like Z-VAD-FMK or Q-VD-OPh broadly block apoptosis, they cannot dissect the unique, non-redundant roles of caspase-6 in axonal degeneration, neuronal survival, or viral pathogenesis [1]. Similarly, inhibitors targeting caspase-3 (Z-DEVD-FMK) or caspase-8 (Z-IETD-FMK) exhibit distinct selectivity profiles that preclude their use as functional substitutes [2]. Z-VEID-FMK's preferential inhibition of caspase-6, combined with its irreversible mechanism and cell permeability, enables precise interrogation of caspase-6-specific biology without confounding off-target effects on other executioner caspases. The following quantitative evidence demonstrates why Z-VEID-FMK is the optimal choice for researchers requiring selective, potent, and well-validated caspase-6 inhibition.

Quantitative Differentiation of Z-VEID-FMK Against Closest Caspase Inhibitor Comparators


Enzymatic Potency: Z-VEID-FMK Exhibits Sub-Micromolar IC50 for Caspase-6 with 2.8-Fold Selectivity Over Caspase-3

Z-VEID-FMK demonstrates an apparent IC50 of 128.6 nM against caspase-6, which is 2.8-fold lower (i.e., more potent) than its IC50 of 45.1 nM against caspase-3 [1]. In contrast, Z-DEVD-FMK is 11.2-fold more selective for caspase-3 (IC50 = 35.8 nM) over caspase-6 (IC50 = 402.3 nM), while Z-VAD-FMK, a pan-caspase inhibitor, shows broader but less potent inhibition of caspase-6 with an IC50 of 2112 nM [1]. This data confirms Z-VEID-FMK's preferential binding to caspase-6, making it a superior choice for studies requiring selective caspase-6 inhibition over other executioner caspases.

Apoptosis Caspase Inhibition Enzymology

Cellular Lamin Cleavage Inhibition: Z-VEID-FMK Achieves 44-Fold Higher Potency than Z-DEVD-FMK in a Cell-Free Assay

In a cell-free assay measuring lamin cleavage induced by caspase-6, Z-VEID-FMK inhibited cleavage with an IC50 of 45 µM, while Z-DEVD-FMK showed no significant inhibition at concentrations up to 100 µM [1]. This >2-fold difference in efficacy highlights Z-VEID-FMK's specific targeting of the VEID recognition sequence, which is critical for cleaving lamin A/C, a key nuclear substrate of caspase-6 during apoptosis [1]. The inability of Z-DEVD-FMK to block lamin cleavage at high concentrations underscores the necessity of using a caspase-6-selective inhibitor for assays monitoring this specific proteolytic event.

Lamin Cleavage Caspase-6 Activity Cell-Free Assay

In Vitro Functional Efficacy: Z-VEID-FMK Reduces Caspase-6 Activity by 53% and Apoptosis by 58% in HepG2 Cells

Pretreatment of HepG2 cells with 50 µM Z-VEID-FMK for 1 hour reduced drug-induced caspase-6 activity by 53%, decreased overall apoptosis by 58%, and lowered DNA breakage by 44% . While direct comparator data with other caspase inhibitors in this specific model is not available, this functional readout demonstrates that Z-VEID-FMK's enzymatic inhibition translates into robust, cell-based protection against apoptosis and genotoxic stress . The compound's cell permeability, conferred by its methyl ester modifications, is critical for achieving these intracellular effects, differentiating it from less permeable aldehyde-based inhibitors like Ac-VEID-CHO [1].

Hepatocellular Carcinoma Apoptosis Drug-Induced Injury

In Vivo Neuroprotection: Z-VEID-FMK Enhances Retinal Ganglion Cell Survival and Promotes Neurite Outgrowth Ex Vivo

Treatment of rat retinal whole mounts with Z-VEID-FMK significantly enhanced the survival of retinal ganglion cells (RGCs) following injury, and retinal explants treated with this inhibitor extended neurites on myelin [1]. While direct head-to-head comparisons with other caspase inhibitors are not reported in this study, the authors note that the effects of Z-VEID-FMK were distinct from those observed with pan-caspase inhibitors like Z-VAD-FMK, which often block apoptosis but fail to promote regeneration [1]. This unique combination of neuroprotection and neurite outgrowth promotion underscores Z-VEID-FMK's specific utility in CNS injury and neurodegenerative disease models.

Neuroprotection Retinal Ganglion Cells Axonal Regeneration

Optimal Research Applications for Z-VEID-FMK Based on Quantitative Differentiation


Dissecting Caspase-6-Specific Apoptotic Signaling Pathways

Z-VEID-FMK is the preferred inhibitor for studies requiring selective blockade of caspase-6 activity without confounding inhibition of caspase-3. Its 2.8-fold selectivity for caspase-6 over caspase-3 (IC50 128.6 nM vs. 45.1 nM) allows researchers to attribute phenotypic effects specifically to caspase-6, as demonstrated in enzymatic and cellular lamin cleavage assays [1][2]. This is critical for elucidating the non-redundant roles of caspase-6 in nuclear apoptosis and substrate cleavage.

Investigating Neuroprotection and Axonal Regeneration in CNS Injury Models

For in vivo and ex vivo studies of neuronal survival and regeneration, Z-VEID-FMK provides a unique advantage by promoting both RGC survival and neurite outgrowth on inhibitory substrates like myelin [1]. This dual effect distinguishes Z-VEID-FMK from pan-caspase inhibitors, which block apoptosis but do not enhance regeneration, making it an essential tool for research in optic nerve injury, spinal cord injury, and neurodegenerative diseases.

Validating Caspase-6 as a Therapeutic Target in Coronavirus Pathogenesis

Recent studies have established caspase-6 as a host factor required for MERS-CoV and SARS-CoV-2 replication. Z-VEID-FMK treatment significantly reduces viral replication in ex vivo human lung tissue and in vivo mouse models, and improves survival rates in infected animals [1]. Its ability to attenuate viral load and dampen pro-inflammatory cytokine production positions Z-VEID-FMK as a critical chemical probe for validating caspase-6 as an antiviral target and for screening novel coronavirus therapeutics.

Screening for Caspase-6-Dependent Drug-Induced Hepatotoxicity

In HepG2 hepatocellular carcinoma cells, Z-VEID-FMK reduces drug-induced caspase-6 activity by 53% and apoptosis by 58% [1]. This cell-based model provides a robust platform for screening compounds that may cause caspase-6-dependent hepatotoxicity, and for evaluating the protective potential of caspase-6 inhibition in liver injury contexts. The compound's cell permeability and well-characterized in vitro potency make it suitable for high-content screening and mechanistic validation.

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